molecular formula C4H3ClN2O2S B066287 Pyrazine-2-sulfonyl chloride CAS No. 184170-48-7

Pyrazine-2-sulfonyl chloride

Cat. No. B066287
M. Wt: 178.6 g/mol
InChI Key: SGAABUUQIBNGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, often involves catalyzed reactions that lead to the formation of trisubstituted pyrazines. For example, an efficient synthetic route utilizing a Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles has been developed, demonstrating the formation of dihydropyrazines through the elimination of nitrogen molecule and arylsulfinic acid (Ryu, Baek, & Lee, 2015). Additionally, other methods have been reported for synthesizing pyrazine derivatives using different bidentate nucleophiles, indicating the versatility and broad applicability of pyrazine-2-sulfonyl chloride in synthetic chemistry (Jashari et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, has been a subject of study in crystal engineering. Investigations into the hydrogen-bonded adducts of 4,4'-sulfonyldiphenol with heteroaromatic amines, including pyrazine, have revealed intricate molecular ladders and framework structures, showcasing the compound's potential in the development of advanced materials (Ferguson et al., 1999).

Chemical Reactions and Properties

Pyrazine-2-sulfonyl chloride participates in a variety of chemical reactions, illustrating its reactivity and utility in organic synthesis. For instance, its role in the synthesis of pyrazoles and pyrazino derivatives through reactions with sulfonyl hydrazines and enaminones has been documented, highlighting the compound's contribution to the generation of pharmacologically relevant structures (Guo et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of pyrazine-2-sulfonyl chloride were not directly found, the investigation of related pyrazine derivatives provides insights into their behavior. The synthesis and structural characterization of various silver(I) sulfonates with pyrazine derivatives, for instance, shed light on the influence of different substituents on the physical properties of these compounds (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrazine-2-sulfonyl chloride, inferred from studies on similar compounds, demonstrate its versatility in organic synthesis. For example, the reaction of pyridine-3-sulfonyl chloride with hydrazine highlights the compound's reactivity and potential for creating a variety of chemical structures, including pyrazoles and pyridazino derivatives (Cremlyn et al., 1980).

Scientific Research Applications

Pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, have garnered significant interest in scientific research due to their diverse pharmacological properties. These compounds, characterized by their two-nitrogen-containing six-membered ring structure, have been extensively studied for various applications. The wide range of pharmacological effects attributed to pyrazine derivatives has led to their exploration in different areas of medicinal chemistry and drug development.

Pharmacological Applications

A notable aspect of pyrazine derivatives is their application in pharmacology. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other therapeutic properties. The versatility of pyrazine derivatives makes them a focal point in the search for new and effective pharmaceutical agents. The exploration of these compounds has been fueled by their presence in nature and their synthetic accessibility, leading to an array of potential clinical applications (Ferreira & Kaiser, 2012).

Role in Food Science

Beyond pharmacological applications, pyrazine derivatives play a crucial role in the food industry, particularly in flavor enhancement. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking process, is a significant source of pyrazine formation. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. Research has focused on strategies to control the generation of pyrazines through the Maillard reaction, optimizing flavor profiles while minimizing the formation of undesirable by-products (Yu et al., 2021).

Future Directions

The field of pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, is a promising area of research. These compounds have potential applications in various fields, including food and medicine . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

pyrazine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAABUUQIBNGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597018
Record name Pyrazine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-sulfonyl chloride

CAS RN

184170-48-7
Record name Pyrazine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.